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Compound of Interest

Compound Name:
Methyl 2-(azetidin-3-yl)acetate

hydrochloride

Cat. No.: B1377566 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-
(azetidin-3-yl)acetate hydrochloride (CAS No: 1229705-59-2).[1][2][3] As a key building block

in medicinal chemistry and drug development, the unambiguous structural confirmation and

purity assessment of this compound are paramount. This document synthesizes available

experimental data with theoretical spectroscopic principles to offer a comprehensive

characterization framework for researchers and scientists. We will delve into Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality

behind spectral features and providing robust, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview
Methyl 2-(azetidin-3-yl)acetate hydrochloride is a small, functionalized heterocycle. The

strained four-membered azetidine ring, combined with the methyl ester moiety, presents a

unique set of spectroscopic signatures. The hydrochloride salt form ensures the azetidine

nitrogen is protonated, significantly influencing the chemical environment of adjacent protons

and carbons.

Caption: Structure of Methyl 2-(azetidin-3-yl)acetate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule, providing detailed

information about the carbon-hydrogen framework.
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Proton (¹H) NMR Spectroscopy
Experimental ¹H NMR data has been reported for this compound, providing a definitive

fingerprint for its identification.[1]

Expert Interpretation: The spectrum, typically run in a deuterated solvent like Methanol-d₄

(CD₃OD) or D₂O, shows distinct regions. The protonated nitrogen (N⁺H₂) causes the adjacent

methylene (CH₂) and methine (CH) protons on the azetidine ring to be significantly deshielded

(shifted downfield). The electron-withdrawing effect of the ester carbonyl group similarly

deshields the adjacent CH₂ group. The hydrochloride salt form often leads to broader N-H

signals that may exchange with solvent protons, sometimes rendering them invisible.

Table 1: Experimental ¹H NMR Data Data acquired at 400 MHz in CD₃OD.[1]
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Rationale for
Assignment

4.16 t, J=9.9 Hz 2H
Azetidine CH₂

(H-2a, H-4a)

Protons are

diastereotopic

but appear as a

triplet due to

coupling with

adjacent ring

protons.

Downfield shift

due to proximity

to the N⁺H₂

group.

3.95-3.87 m 2H
Azetidine CH₂

(H-2b, H-4b)

Complex

multiplet

representing the

other set of

diastereotopic

protons on the

azetidine ring,

adjacent to the

nitrogen.

3.73-3.65 m 3H
OCH₃ (Methyl

Ester)

Singlet from the

methyl ester

protons, often

appearing sharp

and integrating to

3H. Overlap with

other signals can

occur.

3.28-3.19 m 1H Azetidine CH (H-

3)

Methine proton

on the azetidine

ring, coupled to

four other

protons, resulting
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in a complex

multiplet.

2.78-2.69 m 2H
Acetate CH₂ (H-

5)

Methylene

protons adjacent

to the carbonyl

group and the

azetidine ring,

appearing as a

multiplet.

Note: Assignments are based on the reported data and established chemical shift principles.[1]

[4] The labels H-2, H-3, H-4 refer to positions on the azetidine ring, and H-5 refers to the

acetate methylene.

Carbon-¹³ (¹³C) NMR Spectroscopy
While specific experimental ¹³C NMR data for the hydrochloride salt is not readily available in

public literature, we can reliably predict the chemical shifts based on analysis of structurally

similar compounds and established spectroscopic rules.[5]

Expert Interpretation: The key signals to identify are the ester carbonyl carbon, which will be

the most downfield signal (>170 ppm), the methoxy carbon (~52 ppm), and the carbons of the

azetidine ring. The carbons attached to the protonated nitrogen will be shifted downfield

compared to a neutral azetidine.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Predicted Shift (δ) ppm Carbon Assignment Rationale

~172 C=O (Ester Carbonyl)

Carbonyl carbons are highly

deshielded and appear

significantly downfield.

~55 Azetidine CH₂ (C-2, C-4)

Carbons directly bonded to the

electropositive N⁺H₂ group are

deshielded.

~52 OCH₃ (Methyl Ester)
Typical range for a methyl

ester carbon.[6]

~35 Acetate CH₂ (C-5)
Aliphatic carbon alpha to a

carbonyl group.

~30 Azetidine CH (C-3)
Aliphatic methine carbon at the

point of substitution.

Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Weigh 5-10 mg of
Methyl 2-(azetidin-3-yl)acetate HCl

Dissolve in ~0.7 mL of
deuterated solvent (e.g., CD₃OD)

Add internal standard if needed
(e.g., TMS)

Transfer to a clean,
dry 5 mm NMR tube

Insert sample and lock
on the deuterium signal

Shim the magnetic field
to achieve high homogeneity

Acquire ¹H spectrum:
~16 scans, 45° pulse

Acquire ¹³C spectrum:
~1024 scans, proton decoupled

Apply Fourier Transform

Phase correct the spectra

Calibrate chemical shift
to residual solvent peak

(CD₃OD: 3.31 ppm for ¹H)

Integrate ¹H signals and
pick peaks for both spectra

Click to download full resolution via product page

Caption: Standard workflow for NMR spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1377566?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Although a published spectrum for this specific compound is not available, its characteristic

absorption bands can be confidently predicted.

Expert Interpretation: The spectrum will be dominated by absorbances from the ester and the

ammonium salt. A strong, sharp peak for the C=O stretch of the ester is expected. The N⁺-H

stretch from the secondary ammonium hydrochloride will appear as a broad band, often

superimposed on the C-H stretching region.

Table 3: Predicted Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Functional Group Vibration Type
Expected
Appearance

~3000-2700 N⁺-H₂ Stretch Broad, strong

~2950 C-H Stretch Medium, sharp

~1735 C=O Stretch Strong, sharp

~1200 C-O Stretch Strong

~1150 C-N Stretch Medium

Rationale: The C=O stretch is a reliable indicator of the ester, typically found around 1730-1750

cm⁻¹.[7][8] The broad N⁺-H₂ band is characteristic of ammonium salts.[9]

Experimental Protocol for ATR-FTIR
System Validation: Record a background spectrum of the clean Attenuated Total Reflectance

(ATR) crystal. Ensure no significant atmospheric water or CO₂ peaks are present.

Sample Application: Place a small amount (a few milligrams) of the solid Methyl 2-(azetidin-
3-yl)acetate hydrochloride powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Co-add 16-32

scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
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Processing: The resulting spectrum is automatically ratioed against the background scan to

produce the final absorbance spectrum. Clean the crystal thoroughly with an appropriate

solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

further confirming the compound's identity. Electrospray Ionization (ESI) is the ideal technique

for this polar, pre-charged molecule.

Expert Interpretation: In positive-ion ESI-MS, the analysis will detect the free base of the

molecule protonated. The molecular formula of the free base is C₆H₁₁NO₂ with a monoisotopic

mass of 129.0790 Da.[10] Therefore, the primary ion observed will be the [M+H]⁺ ion.

Expected Molecular Ion:

[M+H]⁺ Calculated: 130.0862 m/z

[M+Na]⁺ Calculated: 152.0682 m/z

Predicted Fragmentation Pathway: The primary fragmentation pathways for the [M+H]⁺ ion

would involve the loss of neutral molecules like methanol (CH₃OH) from the ester or the

cleavage of the strained azetidine ring.

[M+H]⁺
m/z = 130.08

Loss of CH₃OH
(-32 Da) Ring Opening

[C₅H₆NO]⁺
m/z = 98.04

[C₄H₈N]⁺
m/z = 70.06

Click to download full resolution via product page
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Caption: A plausible ESI-MS fragmentation pathway for the parent ion.

Experimental Protocol for ESI-MS
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile/water (50:50).

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) in positive ion mode to maximize the signal of the [M+H]⁺ ion at m/z

130.1.

Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-300. For

fragmentation data, perform a product ion scan (MS/MS) by selecting the precursor ion at

m/z 130.1 and applying collision energy to induce fragmentation.

Conclusion
The structural integrity of Methyl 2-(azetidin-3-yl)acetate hydrochloride can be unequivocally

confirmed through a combination of spectroscopic techniques. ¹H NMR provides a definitive

fingerprint of the hydrogen environment, while ¹³C NMR confirms the carbon backbone. IR

spectroscopy validates the presence of key functional groups, particularly the ester and

ammonium salt. Finally, high-resolution ESI-MS confirms the elemental composition and offers

structural insights through fragmentation analysis. The protocols and interpretations provided

herein constitute a robust framework for the quality control and characterization of this

important chemical building block in any research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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